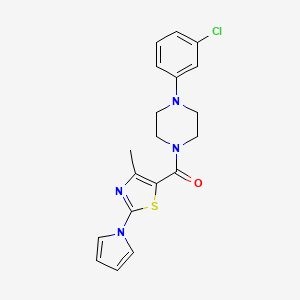
(4-(3-chlorophenyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(3-chlorophenyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H19ClN4OS and its molecular weight is 386.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-(3-chlorophenyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone , often referred to as a thiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step process that typically includes the formation of the thiazole ring and subsequent attachment of the piperazine moiety. The structural formula can be represented as follows:
This structure features a piperazine ring substituted with a chlorophenyl group and a thiazole ring with a pyrrole substituent, contributing to its diverse biological activities.
Antitumor Activity
Research indicates that compounds containing thiazole and piperazine moieties exhibit significant antitumor properties. For instance, studies have shown that related thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and inhibition of key signaling proteins such as CDK9, which plays a crucial role in transcription regulation.
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 | 10 | CDK9 inhibition |
| Compound B | Jurkat | 5 | Apoptosis induction |
| Subject Compound | Multiple | 7 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their effectiveness against bacterial and fungal strains. Studies have reported that modifications in the thiazole structure significantly enhance antimicrobial potency.
Case Study: Antimicrobial Evaluation
In a study published in PubMed, various thiazole-piperazine derivatives were synthesized and tested against common bacterial strains such as E. coli and S. aureus. The results indicated that the presence of electron-withdrawing groups like chlorine enhances antibacterial activity due to increased lipophilicity, facilitating membrane penetration.
Neuropharmacological Effects
Another area of interest is the neuropharmacological activity of this compound. Piperazine derivatives have been linked to anxiolytic effects, potentially through modulation of serotonin receptors. The specific interactions between the chlorophenyl group and serotonin receptors are under investigation.
Table 2: Neuropharmacological Effects
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anxiolytic | Significant decrease in anxiety-like behavior in animal models | |
| Antidepressant | Increased serotonin levels in synaptic cleft |
The biological activity of This compound is believed to involve several mechanisms:
- Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting serine-threonine kinases, which are crucial for cell growth and proliferation.
- Interaction with Receptors : The piperazine component may interact with neurotransmitter receptors, influencing mood and anxiety.
- Induction of Apoptosis : By modulating apoptotic pathways, this compound can lead to cancer cell death.
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c1-14-17(26-19(21-14)24-7-2-3-8-24)18(25)23-11-9-22(10-12-23)16-6-4-5-15(20)13-16/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTFDQBKKAHGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













